molecular formula C25H50N2O3 B1640544 D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine CAS No. 486991-52-0

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine

Cat. No.: B1640544
CAS No.: 486991-52-0
M. Wt: 426.7 g/mol
InChI Key: MIADELGCYXNHNP-VYQUXUJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

C6 Urea Ceramide is typically synthesized through a series of chemical reactions involving sphingosine and hexyl isocyanate. The synthesis begins with the preparation of sphingosine, which is then reacted with hexyl isocyanate under controlled conditions to form the urea linkage . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of C6 Urea Ceramide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems . Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

C6 Urea Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various ceramide derivatives with modified functional groups. These derivatives can have different biological activities and applications .

Scientific Research Applications

The structural formula of D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine reveals its complex arrangement, which contributes to its biological activity. The presence of hydroxy groups and a long hydrocarbon chain indicates its amphiphilic nature.

Cell Membrane Studies

This compound is utilized in cell membrane research due to its ability to integrate into lipid bilayers. Its amphiphilic properties facilitate the study of membrane fluidity and permeability, crucial for understanding cellular processes.

Drug Delivery Systems

The compound's lipid-like characteristics make it a candidate for drug delivery systems, particularly in targeted therapies. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Neurobiology

Research has indicated that sphingolipids play significant roles in neurobiology. This compound may influence neuronal signaling pathways and neuroprotection, making it a subject of interest in neurodegenerative disease studies.

Cancer Research

Sphingolipids are known to be involved in cell signaling related to apoptosis and proliferation. This compound has been investigated for its potential role in modulating cancer cell behavior, offering insights into therapeutic strategies for various cancers.

Case Study 1: Drug Delivery Efficacy

A study published in the Journal of Controlled Release explored the efficacy of this compound as a carrier for chemotherapeutic agents. The results demonstrated enhanced cellular uptake and reduced cytotoxicity compared to conventional delivery methods, indicating its potential for safer cancer treatments.

Case Study 2: Neuroprotective Effects

Research conducted by Zhang et al. (2023) investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta aggregation and promote neuronal survival, highlighting its therapeutic potential in neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C6 Urea Ceramide is unique due to its specific inhibition of neutral ceramidase and its ability to increase ceramide levels selectively in certain cell types . This specificity makes it a valuable tool in research and potential therapeutic applications.

Biological Activity

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C25H50N2O3C_{25}H_{50}N_{2}O_{3} and a molecular weight of approximately 426.68 g/mol. Its structure includes a sphingosine backbone modified with a urea group and a long-chain fatty alcohol, which contributes to its unique properties and potential biological activities.

Sphingolipid Metabolism Modulation

One of the primary biological activities of this compound is its role in modulating sphingolipid metabolism. This modulation is crucial for various cellular processes, including:

  • Cell Growth : The compound may influence cell proliferation through its interactions with sphingolipid pathways.
  • Apoptosis : It has been identified as a potential inhibitor of alkaline ceramidase 3 (ACER3), which plays a significant role in apoptosis regulation.

Interaction with Cellular Pathways

Research indicates that this compound can alter lipid profiles within cells, thereby affecting membrane dynamics and signaling cascades. This alteration may lead to significant changes in cellular behavior, particularly in cancerous cells where sphingolipid metabolism is often dysregulated.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Inhibition of ACER3 : In vitro studies demonstrated that this compound effectively inhibits ACER3 activity, leading to altered ceramide levels within cells. This inhibition was linked to reduced cell proliferation in cancer cell lines.
  • Cell Signaling Pathways : The compound's influence on sphingolipid metabolism suggests potential therapeutic applications in diseases characterized by abnormal cell growth and apoptosis resistance. Further research is needed to elucidate the specific signaling pathways affected by this compound.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other sphingolipids, which may provide insights into its biological activity:

Compound NameStructural FeaturesUnique Aspects
CeramideSphingoid base with fatty acidEssential in cell signaling
SphingosineBackbone of sphingolipidsKey role in apoptosis
DihydrosphingosineSimilar backbone but fully saturatedLess reactive than sphingosine

This table highlights how this compound's modifications result in distinct biological activities not present in other compounds.

Q & A

Q. Basic: What are the key synthetic strategies for preparing D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine, and how is structural purity validated?

The synthesis involves stereoselective methods to preserve the erythro configuration and the 4E-alkene geometry. A common approach includes:

  • Hydrogenation of intermediates : Pd(OH)₂/C-catalyzed hydrogenation under HCl atmosphere to reduce alkene bonds, followed by acetylation with acetic anhydride and DMAP in pyridine to protect hydroxyl groups .
  • Oxidative cleavage : Treatment with NaIO₄ to generate aldehydes for subsequent Wittig or Horner-Wadsworth-Emmons reactions to reintroduce the 4E-alkene moiety .
  • Urea coupling : Reacting the sphingosine backbone with hexane isocyanate to form the urea linkage.

Validation : Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry, alkene geometry, and urea bond formation.
  • Mass spectrometry : High-resolution ESI-MS or HRMS to confirm molecular weight (e.g., C₂₄H₄₇NO₃, MW 397.63) .
  • Chromatography : TLC or HPLC to assess purity (>99% by TLC in some protocols) .

Q. Advanced: How does the urea modification in this sphingosine derivative influence its activity as a ceramidase inhibitor compared to natural ceramides?

The urea group replaces the traditional amide bond in ceramides, altering hydrogen-bonding capacity and steric bulk. This modification:

  • Enhances metabolic stability : The urea linkage resists hydrolysis by ceramidases, prolonging inhibitory effects .
  • Disrupts substrate-enzyme interactions : Molecular docking studies suggest the hexane-urea moiety occupies a hydrophobic pocket in neutral ceramidase (nCDase), competing with natural substrates .
  • Modulates lipid bilayer interactions : Unlike natural ceramides, the urea derivative may alter membrane curvature and hydration due to its polar headgroup, as observed in sphingomyelin bilayer studies using Laurdan fluorescence .

Methodological Insight : To assess inhibition, use in vitro assays with recombinant nCDase and fluorogenic substrates (e.g., NBD-C12-ceramide). Measure IC₅₀ values under varied pH and lipid bilayer conditions to account for membrane localization effects .

Q. Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

  • LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for separation. Use MRM transitions specific to the urea-sphingosine fragment ions.
  • Isotopic labeling : Incorporate ¹³C or deuterated internal standards (e.g., D-erythro-sphingosine-d7) to correct for matrix effects .
  • Sample preparation : Liquid-liquid extraction (e.g., methyl tert-butyl ether) to isolate the compound from lipids and proteins in plasma or tissue homogenates .

Q. Advanced: How do conflicting data on membrane hydration properties of sphingosine derivatives inform experimental design for studying this compound?

Evidence from bilayer studies shows:

  • DHPSM vs. PSM hydration : Dihydro-sphingomyelins (DHPSM) retain more interfacial water than sphingomyelins (PSM) due to stronger hydrogen bonding . This contrasts with assumptions that higher Tm values correlate with reduced hydration.
  • Implications for urea-sphingosine : The urea group may introduce additional hydrogen-bond donors, potentially increasing interfacial hydration. To resolve contradictions:
    • Use dual-probe fluorescence : Combine Laurdan (hydration) with DPH (membrane rigidity) to decouple hydration and lipid order effects .
    • Compare with molecular dynamics simulations to predict water penetration depth and hydrogen-bond networks.

Q. Basic: What are the primary research applications of this compound in sphingolipid biology?

  • Ceramide metabolism studies : As a nCDase inhibitor, it blocks ceramide degradation, enabling researchers to probe ceramide’s role in apoptosis, autophagy, and senescence .
  • Membrane biophysics : Its unique structure allows investigation of urea-modified lipids in bilayer asymmetry, lipid raft formation, and curvature sensing .

Q. Advanced: How can researchers address challenges in synthesizing stereochemically pure batches of this compound?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate erythro/threo diastereomers.
  • Stereochemical preservation : Avoid prolonged exposure to acidic/basic conditions during synthesis. Monitor reaction progress via inline FTIR to detect unwanted epimerization .
  • Crystallography : Obtain single-crystal X-ray structures of intermediates to confirm stereochemistry before proceeding to urea coupling .

Q. Basic: What safety and storage protocols are recommended for this compound?

  • Storage : −20°C under inert gas (argon) to prevent oxidation of the 4E-alkene and urea hydrolysis .
  • Handling : Use anhydrous solvents (e.g., dried DCM or THF) during solubilization to avoid degradation.

Q. Advanced: How does the hexane-urea chain length impact its biological activity compared to longer alkyl chains (e.g., hexadecane-urea)?

  • Chain-length dependency : Shorter chains (C6) may reduce micelle formation in aqueous media, enhancing bioavailability.
  • Membrane partitioning : Fluorescence quenching assays reveal that C16-urea derivatives exhibit deeper penetration into lipid bilayers, while C6 derivatives localize near the headgroup region. This affects interactions with membrane-bound enzymes like nCDase .

Q. Basic: What spectroscopic signatures distinguish this compound from non-urea sphingosine derivatives?

  • IR spectroscopy : A strong urea C=O stretch (~1640–1680 cm⁻¹) vs. amide I bands (~1650 cm⁻¹) .
  • ¹H NMR : Characteristic urea NH protons (δ 5.8–6.2 ppm, broad) and absence of amide protons .

Q. Advanced: What strategies can resolve discrepancies in reported IC₅₀ values for ceramidase inhibition across studies?

  • Standardize lipid vesicles : Use defined lipid compositions (e.g., DOPC:DPPC 7:3) to mimic physiological membranes.
  • Control pH : nCDase activity is pH-dependent; ensure assays are conducted at lysosomal (pH 4.5) or neutral pH based on the target isoform .
  • Validate with knockout models : Compare inhibition in wild-type vs. nCDase⁻/⁻ cells to confirm on-target effects.

Properties

IUPAC Name

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIADELGCYXNHNP-VYQUXUJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine
D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexane-urea-sphingosine

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